molecular formula C13H12N2O3 B5797659 1-methyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-methyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5797659
M. Wt: 244.25 g/mol
InChI Key: JPJWJZPIXBFQJZ-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Methyl 4-(4-methylbenzylidene)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate and is a member of the pyrimidinetrione family.

Mechanism of Action

The mechanism of action of 1-methyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not yet fully understood. However, it is believed that the compound works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of certain enzymes, which are involved in the biosynthesis of essential cellular components.
Biochemical and Physiological Effects:
1-methyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have significant biochemical and physiological effects. It has been shown to possess potent antioxidant properties, which can help protect cells from oxidative damage. Additionally, the compound has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

1-methyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize, and large quantities of the compound can be produced. However, one of the limitations is that the compound is relatively unstable and can degrade over time, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for research on 1-methyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to study the compound's potential applications in the field of drug discovery. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in the field of cancer therapy. Finally, there is a need for more research to be conducted on the compound's potential applications in the field of agriculture, where it may have applications as a pesticide or herbicide.

Synthesis Methods

The synthesis of 1-methyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with methyl iodide to obtain the final compound.

Scientific Research Applications

1-methyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the field of medicinal chemistry, where it has been found to possess significant antimicrobial, antifungal, and antitumor properties.

properties

IUPAC Name

(5Z)-1-methyl-5-[(4-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-8-3-5-9(6-4-8)7-10-11(16)14-13(18)15(2)12(10)17/h3-7H,1-2H3,(H,14,16,18)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJWJZPIXBFQJZ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(4-methylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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